molecular formula C8H14N2O B11714258 2-(1-Propyl-1H-pyrazol-3-yl)ethanol

2-(1-Propyl-1H-pyrazol-3-yl)ethanol

Cat. No.: B11714258
M. Wt: 154.21 g/mol
InChI Key: RGUAXJIZFDCBPQ-UHFFFAOYSA-N
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Description

2-(1-Propyl-1H-pyrazol-3-yl)ethanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a propyl group attached to the nitrogen atom at position 1 and an ethanol group attached to the carbon atom at position 3 of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)ethanol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method is the reaction of 1-propylhydrazine with an appropriate acetylenic ketone in the presence of a base, such as sodium ethoxide, in ethanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Propyl-1H-pyrazol-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the reduced pyrazole derivative.

    Substitution: The major products are the substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-(1-Propyl-1H-pyrazol-3-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(1-Propyl-1H-pyrazol-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-3-yl)ethanol
  • 2-(1-Ethyl-1H-pyrazol-3-yl)ethanol
  • 2-(1-Butyl-1H-pyrazol-3-yl)ethanol

Uniqueness

2-(1-Propyl-1H-pyrazol-3-yl)ethanol is unique due to the presence of the propyl group, which can influence its reactivity and interaction with molecular targets. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and biological activity, making it distinct from its methyl, ethyl, and butyl analogs.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(1-propylpyrazol-3-yl)ethanol

InChI

InChI=1S/C8H14N2O/c1-2-5-10-6-3-8(9-10)4-7-11/h3,6,11H,2,4-5,7H2,1H3

InChI Key

RGUAXJIZFDCBPQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CCO

Origin of Product

United States

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